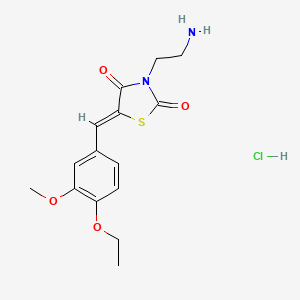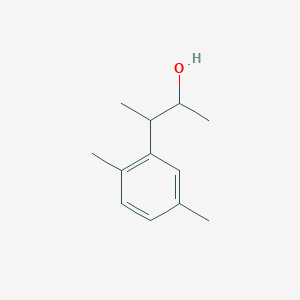
3-(2,5-Dimethylphenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C₁₂H₁₈O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 2,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 2,5-dimethylphenylmagnesium bromide reacts with butan-2-one. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent.
Another method involves the reduction of 3-(2,5-dimethylphenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is usually performed in a solvent like ethanol or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(2,5-dimethylphenyl)butan-2-one using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: It can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in THF.
Substitution: Thionyl chloride (SOCl₂) in pyridine or phosphorus tribromide (PBr₃) in DCM.
Major Products
Oxidation: 3-(2,5-Dimethylphenyl)butan-2-one.
Reduction: 3-(2,5-Dimethylphenyl)butane.
Substitution: 3-(2,5-Dimethylphenyl)butyl chloride or bromide.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Dimethylphenyl)butan-2-ol: Similar structure but with different methyl group positions.
3-(2,6-Dimethylphenyl)butan-2-ol: Another isomer with methyl groups at different positions.
3-(2,5-Dimethylphenyl)propan-2-ol: A related compound with a shorter carbon chain.
Uniqueness
3-(2,5-Dimethylphenyl)butan-2-ol is unique due to the specific positioning of the dimethylphenyl group, which influences its chemical reactivity and physical properties. This structural uniqueness can lead to distinct applications and advantages in various fields.
Propiedades
Fórmula molecular |
C12H18O |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-(2,5-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-8-5-6-9(2)12(7-8)10(3)11(4)13/h5-7,10-11,13H,1-4H3 |
Clave InChI |
GYSWUNSPMKKSSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol](/img/structure/B13060697.png)
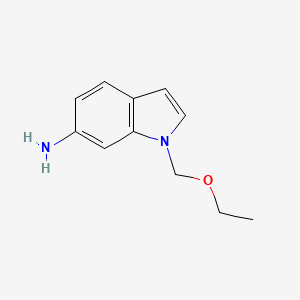
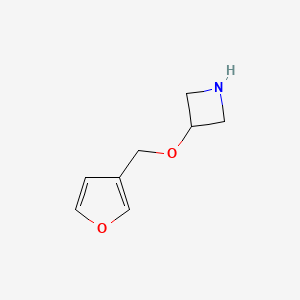
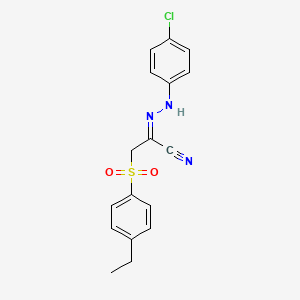
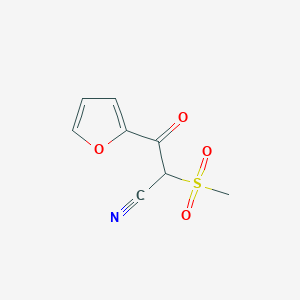
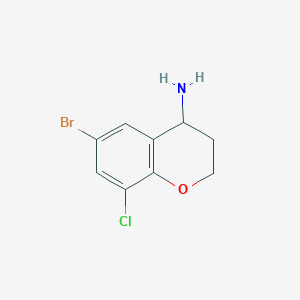
![tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B13060727.png)
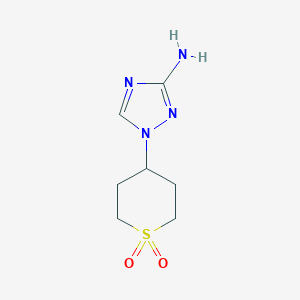
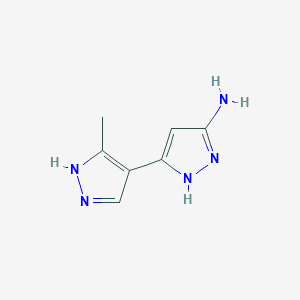

![tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate](/img/structure/B13060757.png)
![tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13060762.png)

